

# Fmoc-Gly-OPfp CAS number and molecular weight

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An In-depth Technical Guide to **Fmoc-Gly-OPfp**: Properties, Synthesis Protocols, and Workflow Visualization

For researchers, scientists, and drug development professionals engaged in peptide synthesis,  $N-\alpha$ -Fmoc-glycine pentafluorophenyl ester (**Fmoc-Gly-OPfp**) is a critical building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

## **Core Properties of Fmoc-Gly-OPfp**

**Fmoc-Gly-OPfp** is an activated ester of Fmoc-protected glycine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester group is a highly effective leaving group, facilitating rapid and clean coupling reactions.



Property	Value	Citations
CAS Number	86060-85-7	[1][2][3][4]
Molecular Weight	463.35 g/mol	[2]
Molecular Formula	C23H14F5NO4	
Appearance	White to off-white powder	
Purity	≥97.0% (HPLC)	
Melting Point	150-160 °C	
Solubility	Soluble in DMSO, insoluble in water and ethanol.	_
Storage	Store at -20°C to 8°C.	_

# Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OPfp

The following protocol outlines the key steps for incorporating a glycine residue into a peptide chain on a solid support using **Fmoc-Gly-OPfp**. This procedure is based on the widely used Fmoc-SPPS methodology.

## **Resin Preparation and Swelling**

The choice of resin depends on whether the C-terminus of the final peptide will be a carboxylic acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice; for a C-terminal carboxylic acid, Wang resin is commonly used.

#### Procedure:

- Place the desired amount of resin in a reaction vessel.
- Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
- Allow the resin to swell for at least 1-2 hours to ensure optimal reaction conditions.



### **Fmoc Deprotection**

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

- Procedure:
  - Drain the swelling solvent from the resin.
  - Add a 20% solution of piperidine in DMF to the resin.
  - Agitate the mixture for 15-30 minutes at room temperature.
  - Drain the piperidine solution.
  - Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

#### **Coupling of Fmoc-Gly-OPfp**

As an activated ester, **Fmoc-Gly-OPfp** can be coupled directly to the free amine on the resin.

- Procedure:
  - Dissolve Fmoc-Gly-OPfp in a minimal amount of DMF.
  - Add the Fmoc-Gly-OPfp solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
  - After the reaction is complete, drain the coupling solution.
  - Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

## **Capping (Optional)**



If the coupling reaction is incomplete, any unreacted free amines can be "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.

#### Procedure:

- Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
- React for 15-30 minutes.
- Wash the resin with DMF.

#### **Iteration for Peptide Elongation**

Steps 2 through 4 (or 3 if capping is not performed) are repeated for each subsequent amino acid to be added to the peptide chain until the desired sequence is synthesized.

#### **Cleavage from Resin and Final Deprotection**

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

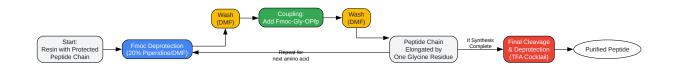
#### Procedure:

- Wash the resin with a solvent like DCM and dry it.
- Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.



#### **Workflow Visualization**

The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid.



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Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.

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